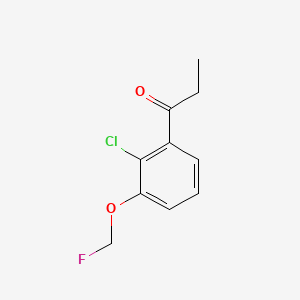
1-(2-Chloro-3-(fluoromethoxy)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-3-(fluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of phenylpropanone, characterized by the presence of chloro and fluoromethoxy substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-3-(fluoromethoxy)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-fluorophenol and propanone.
Reaction Conditions: The reaction involves the alkylation of 2-chloro-3-fluorophenol with propanone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as distillation and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-3-(fluoromethoxy)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoromethoxy groups on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The carbonyl group in the propanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Condensation Reactions: The compound can participate in condensation reactions with amines or other nucleophiles to form imines or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, carboxylic acids, alcohols, and condensation products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-3-(fluoromethoxy)phenyl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-(fluoromethoxy)phenyl)propan-1-one involves its interaction with molecular targets and pathways in biological systems. The chloro and fluoromethoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The carbonyl group in the propanone moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-3-(trifluoromethoxy)phenyl)propan-1-one: This compound has a trifluoromethoxy group instead of a fluoromethoxy group, which can significantly alter its chemical properties and reactivity.
1-(2-Chloro-3-(methoxy)phenyl)propan-1-one: The methoxy group in this compound provides different electronic and steric effects compared to the fluoromethoxy group.
1-(2-Chloro-3-(fluoromethyl)phenyl)propan-1-one:
Uniqueness
1-(2-Chloro-3-(fluoromethoxy)phenyl)propan-1-one is unique due to the presence of both chloro and fluoromethoxy substituents on the aromatic ring
Properties
Molecular Formula |
C10H10ClFO2 |
|---|---|
Molecular Weight |
216.63 g/mol |
IUPAC Name |
1-[2-chloro-3-(fluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10ClFO2/c1-2-8(13)7-4-3-5-9(10(7)11)14-6-12/h3-5H,2,6H2,1H3 |
InChI Key |
WIBHHWDTQXWIHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)OCF)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


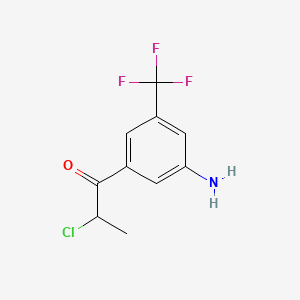
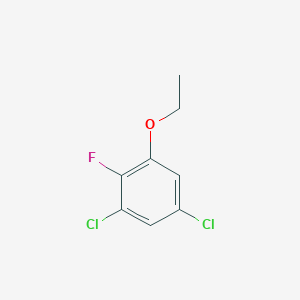
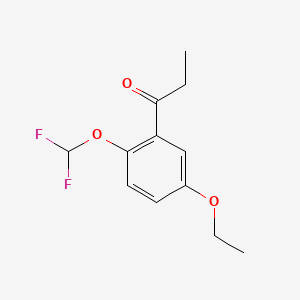
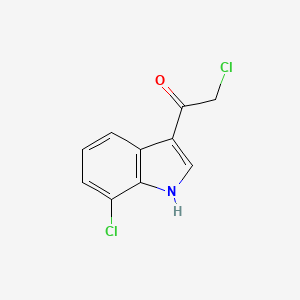

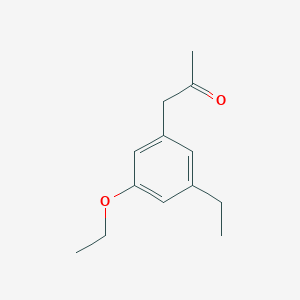


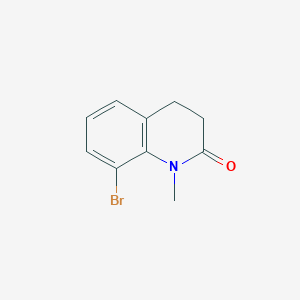
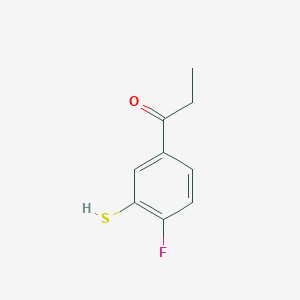
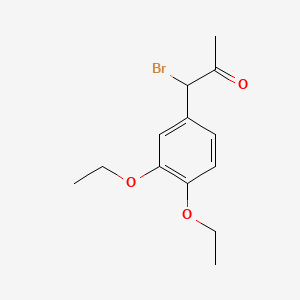
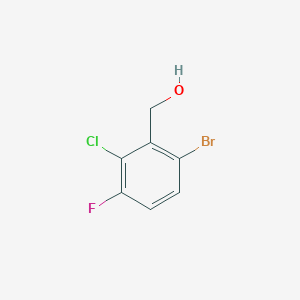
![(3R)-4-[2-(3H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B14048506.png)

